molecular formula C7H3F5O B1404476 1,4-Difluoro-2-(trifluoromethoxy)benzene CAS No. 1404195-06-7

1,4-Difluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1404476
CAS No.: 1404195-06-7
M. Wt: 198.09 g/mol
InChI Key: PYTQMRBXUGQONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Difluoro-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1,4-difluorobenzene with trifluoromethanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the trifluoromethoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and transition metal catalysts.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Various substituted benzene derivatives.

    Oxidation: Benzoic acids and related compounds.

    Reduction: Difluoromethoxy derivatives.

Mechanism of Action

The mechanism of action of 1,4-difluoro-2-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Difluoro-2-(trifluoromethyl)benzene
  • 1,4-Difluoro-2-(trifluoromethoxy)benzene
  • 1,4-Difluoro-2-(trifluoromethylthio)benzene

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a trifluoromethoxy group, which impart distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,4-difluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTQMRBXUGQONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 2
1,4-Difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 3
1,4-Difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 4
1,4-Difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 5
1,4-Difluoro-2-(trifluoromethoxy)benzene
Reactant of Route 6
1,4-Difluoro-2-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.